((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Description
((1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (hereafter referred to as Compound A) is a tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane (tropane) scaffold. Its structure includes:
- A methyl group at the bridgehead nitrogen (position 8).
- A primary amine (-CH2NH2) substituent at the 3-position of the bicyclic system.
This configuration distinguishes it from classical tropane alkaloids (e.g., atropine, cocaine), which typically feature ester or hydroxyl groups at the 3-position. Compound A is commercially available as a hydrochloride salt (Ref: 10-F983464, CymitQuimica), enhancing its water solubility for pharmacological applications .
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6,10H2,1H3/t7?,8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGJYZMVRWAQA-CBLAIPOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478883-60-1 | |
| Record name | 1-[(1R,3S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mesylation-Azidation-Reduction Sequence
- Mesylation : Treatment of 8-methyl-8-azabicyclo[3.2.1]octane-3-methanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) converts the hydroxyl group to a mesylate, creating a superior leaving group.
- Azidation : Displacement with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) yields the 3-azido intermediate.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or Staudinger reaction reduces the azide to the primary amine, furnishing the target methanamine.
This route mirrors methodologies employed in nitrile-to-amine reductions, as demonstrated in the synthesis of 3-cyano-8-substituted azabicyclo derivatives.
Reductive Amination of a Ketone Precursor
An alternative approach involves the reductive amination of a 3-keto intermediate. For example, oxidation of 8-methyl-8-azabicyclo[3.2.1]octane-3-methanol to the corresponding ketone (via Jones oxidation) followed by treatment with ammonia and a reducing agent (e.g., sodium cyanoborohydride) directly installs the methanamine group. This method benefits from ruthenium-catalyzed reductive amination protocols, which enable high selectivity under mild conditions.
Nitrile Reduction Strategy
A third route leverages the reduction of a 3-cyano intermediate. Synthesis of 3-cyano-8-methyl-8-azabicyclo[3.2.1]octane via nucleophilic substitution (e.g., using NaCN) precedes catalytic hydrogenation (H₂, Ra-Ni) to the primary amine. This method, detailed in patent literature, achieves moderate yields (72%) and is notable for its operational simplicity.
Stereochemical Considerations and Byproduct Management
The (1R,5S) configuration necessitates chiral resolution or asymmetric synthesis. Enantioselective cyclization techniques, such as those employing chiral auxiliaries or catalysts, ensure precise stereochemical outcomes. For instance, the use of Boc-protected intermediates allows for chromatographic separation of diastereomers prior to deprotection. Byproducts, such as exo/endo epimers, are mitigated through solvent tuning (e.g., ethers for crystallization) or kinetic control during reduction steps.
Comparative Analysis of Synthetic Routes
The mesylation-azidation route excels in stereocontrol, whereas reductive amination offers superior scalability. Nitrile reduction balances simplicity with acceptable yields.
Industrial and Pharmacological Applications
The compound’s rigid bicyclic structure and primary amine functionality make it a valuable intermediate in CNS drug development , particularly for tropane alkaloid derivatives. Industrial-scale synthesis prioritizes the nitrile reduction pathway due to cost-effective catalysts (e.g., Raney nickel) and minimal purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the bicyclic structure can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, suitable solvents, and temperature control.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with different functional groups attached to the nitrogen atom.
Scientific Research Applications
Chemistry
In the field of chemistry, ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine serves as a crucial building block for the synthesis of more complex molecules. Its unique structural features allow for the creation of various derivatives that can be utilized in advanced organic synthesis .
Key Applications:
- Synthetic Intermediates: Used in the preparation of tropane derivatives.
- Ligand Development: Acts as a ligand in coordination chemistry.
Biology
Biologically, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to naturally occurring neurotransmitters such as acetylcholine and dopamine . Research indicates that it may influence neurotransmission pathways, making it relevant in neuropharmacology.
Key Applications:
- Neurotransmitter Research: Investigated for its role in modulating neurotransmitter receptors.
- Behavioral Studies: Used to assess effects on cognitive and motor functions in animal models.
Medicine
In medical research, this compound has garnered attention for its potential therapeutic applications. It is being explored as a precursor for synthesizing drugs that target specific receptors in the brain, particularly for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Key Applications:
- Drug Development: Potential precursor for novel therapeutic agents.
- Targeted Therapies: Investigated for specificity towards certain receptor types.
Industrial Applications
The compound is also utilized in the industrial sector for the production of pharmaceuticals and fine chemicals . Its unique properties make it suitable for various applications in chemical manufacturing processes.
Key Applications:
- Pharmaceutical Manufacturing: Integral in synthesizing active pharmaceutical ingredients (APIs).
- Chemical Synthesis: Employed in large-scale production techniques to ensure high yield and purity.
Mechanism of Action
The mechanism of action of ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Classification and Key Derivatives
Tropane derivatives are classified based on substituents at the 3-position. Below is a comparative analysis of Compound A with prominent analogs:
Table 1: Structural and Functional Comparison
Pharmacological Activity
- The primary amine may facilitate interactions with neurotransmitter transporters or receptors .
- Tropisetron/Itasetron : Both are 5-HT3 receptor antagonists used to manage chemotherapy-induced nausea. The ester (Tropisetron) and amide (Itasetron) substituents influence binding affinity and metabolic stability .
- Atropine/Cocaine: Atropine’s anticholinergic effects arise from muscarinic receptor antagonism, while cocaine inhibits monoamine reuptake (e.g., dopamine, norepinephrine). Their ester groups enhance lipophilicity, aiding blood-brain barrier penetration .
Physicochemical Properties
- Polarity and Solubility : Compound A’s primary amine and hydrochloride salt confer higher water solubility compared to esterified analogs like atropine or cocaine. This may limit CNS penetration but improve peripheral bioavailability .
Biological Activity
((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine, a compound belonging to the bicyclic amine class, has garnered attention for its potential biological activities, particularly in pharmacology. This article seeks to explore the compound's biological activity, focusing on its interactions with various receptors and its implications for drug development.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Melting Point | 124-125 °C |
| Purity | 98.0% |
| PKa | 11.03 (predicted) |
This compound exhibits significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors. These interactions suggest a role in modulating mood and anxiety, making it a candidate for developing atypical antipsychotic drugs .
Receptor Affinity
The compound's affinity for serotonin receptors can be summarized as follows:
| Receptor Type | Affinity (Ki) |
|---|---|
| 5-HT1A | High |
| 5-HT3 | Moderate to High |
These interactions indicate that the compound may influence serotonergic signaling pathways, which are crucial in various neuropsychiatric conditions.
In Vitro Studies
Research has demonstrated that this compound can inhibit the secretion of certain bacterial proteins, suggesting potential antibacterial properties. For instance, in a study assessing its impact on bacterial type III secretion systems (T3SS), high concentrations of the compound resulted in significant inhibition of protein secretion .
Case Study: Antipsychotic Development
In a notable case study, researchers explored the use of this compound as a scaffold for designing new antipsychotic medications. The compound's structural characteristics allow it to interact effectively with multiple neurotransmitter systems, which is advantageous in treating complex psychiatric disorders .
Safety and Toxicology
Preliminary safety assessments indicate that this compound exhibits low toxicity at therapeutic doses, although comprehensive toxicological studies are necessary to confirm these findings.
Q & A
Q. What are the common synthetic routes for ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine?
The synthesis typically involves multi-step organic reactions, including:
- N-Methylation : Introduction of the methyl group to the azabicyclo core using methyl iodide or dimethyl sulfate under basic conditions.
- Functionalization at C3 : Methanamine introduction via nucleophilic substitution or reductive amination, often requiring catalysts like palladium or nickel.
- Purification : Chromatography (HPLC, flash column) and recrystallization are critical for isolating the compound in high purity .
Key solvents include dimethyl sulfoxide (DMSO) and acetonitrile, with reaction temperatures optimized between 60–100°C to avoid side products .
Q. Which spectroscopic techniques are most effective for structural characterization?
- X-ray Crystallography : Provides definitive stereochemical confirmation using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions; DEPT-135 and COSY experiments validate coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation pathways .
Q. What are the primary pharmacological targets of this compound?
The compound’s azabicyclo core interacts with:
- Sigma Receptors : High affinity for sigma-2 receptors, with selectivity ratios (σ1/σ2) determined via competitive binding assays using radiolabeled ligands like [³H]-DTG .
- Monoamine Transporters : Potential inhibition of serotonin/norepinephrine reuptake, assessed using synaptosomal uptake assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while acetonitrile minimizes byproducts in cyclization steps .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve reductive amination efficiency.
- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) prevents thermal degradation of intermediates. Monitor progress via TLC or inline IR spectroscopy .
Q. How to resolve contradictions in receptor affinity data across studies?
- Assay Standardization : Use uniform cell lines (e.g., CHO-K1 for sigma receptors) and control ligands (e.g., haloperidol for σ1) to minimize variability .
- Binding Kinetics : Perform saturation and competition binding assays under identical buffer conditions (pH 7.4, 25°C) to compare Ki values .
- Computational Validation : Molecular docking (AutoDock Vina) and MD simulations predict binding poses, reconciling discrepancies between in vitro and in silico data .
Q. What strategies enhance enantiomeric purity during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity in key steps .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IA) for final purification .
Q. How to evaluate metabolic stability in preclinical studies?
Q. What computational methods predict off-target interactions?
- Pharmacophore Modeling : Build 3D models (MOE, Schrödinger) to screen against databases like ChEMBL or PubChem .
- Machine Learning : Train models on toxicity datasets (e.g., Tox21) to flag potential hERG or phospholipidosis risks .
Data Analysis and Optimization
Q. How to address low reproducibility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
